molecular formula C21H17N3O7 B2416919 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 891119-23-6

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2416919
CAS No.: 891119-23-6
M. Wt: 423.381
InChI Key: ODZBNYQRJMJCMI-UHFFFAOYSA-N
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Description

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The presence of the chromene and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step reaction process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the chromene moiety: This step involves the condensation of the oxadiazole intermediate with a chromene derivative, often using a catalyst such as p-toluenesulfonic acid.

    Final coupling reaction: The final step is the coupling of the intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A well-known anti-tubulin agent with a similar mechanism of action.

    Indibulin: Another tubulin inhibitor with structural similarities to the compound .

    Quinoline sulfonamide derivatives: These compounds also exhibit anti-tubulin activity and have been studied for their anti-cancer properties.

Uniqueness

2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of both the chromene and oxadiazole moieties, which contribute to its distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential for further chemical modification make it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

2-oxo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7/c1-27-15-9-12(10-16(28-2)17(15)29-3)19-23-24-21(31-19)22-18(25)13-8-11-6-4-5-7-14(11)30-20(13)26/h4-10H,1-3H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZBNYQRJMJCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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